molecular formula C19H13ClFNO2 B2769852 (E)-3-(2-chloro-7-methoxyquinolin-3-yl)-1-(4-fluorophenyl)prop-2-en-1-one CAS No. 1281693-19-3

(E)-3-(2-chloro-7-methoxyquinolin-3-yl)-1-(4-fluorophenyl)prop-2-en-1-one

Cat. No. B2769852
CAS RN: 1281693-19-3
M. Wt: 341.77
InChI Key: RPCNWPRRWGMHKP-UHFFFAOYSA-N
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Description

(E)-3-(2-chloro-7-methoxyquinolin-3-yl)-1-(4-fluorophenyl)prop-2-en-1-one, also known as CMFP, is a synthetic compound that has been extensively studied for its potential as a therapeutic agent. CMFP is a member of the quinoline class of compounds and has been shown to possess a variety of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. In

Scientific Research Applications

Antitumor Agents

Quinoline derivatives have been extensively explored for their antitumor properties. A study by Chou et al. (2010) on 2-phenylquinolin-4-ones (2-PQs) derivatives, including compounds structurally similar to the one , exhibited significant cytotoxic activity against tumor cell lines. These compounds showed potential as anticancer drug candidates, with some analogs inhibiting a wide range of cancer cell lines. The study highlighted the compound's mechanism of action involving the insulin-like growth factor-1 receptor (IGF-1R) and its safety pharmacology profile, indicating no significant effect on normal biological functions of most enzymes tested. This suggests that similar structures, including "(E)-3-(2-chloro-7-methoxyquinolin-3-yl)-1-(4-fluorophenyl)prop-2-en-1-one," may also exhibit antitumor properties and serve as potential drug candidates (Chou et al., 2010).

Antimicrobial Applications

Patel and Patel (2010) synthesized fluoroquinolone-based 4-thiazolidinones from a lead molecule incorporating a quinoline structure, demonstrating antimicrobial activity. These synthesized compounds, including structurally related quinolines, were screened for antibacterial and antifungal activities, showcasing the potential of quinoline derivatives as antimicrobial agents. This implies that compounds with a quinoline core, like "(E)-3-(2-chloro-7-methoxyquinolin-3-yl)-1-(4-fluorophenyl)prop-2-en-1-one," may possess antimicrobial properties, useful in developing new antibacterial and antifungal drugs (Patel & Patel, 2010).

Fluorescent Labeling and Sensing

Quinoline derivatives have found applications in fluorescent labeling and sensing. Hirano et al. (2004) introduced 6-methoxy-4-quinolone (6-MOQ), a novel fluorophore derived from quinoline, exhibiting strong fluorescence in a wide pH range of aqueous media. Its characteristics, such as high stability against light and heat and strong fluorescence across a broad pH spectrum, make it an excellent candidate for biomedical analysis and fluorescent labeling. The study implies that structurally related compounds, including "(E)-3-(2-chloro-7-methoxyquinolin-3-yl)-1-(4-fluorophenyl)prop-2-en-1-one," could be explored for fluorescent labeling reagents in biomedical research (Hirano et al., 2004).

properties

IUPAC Name

(E)-3-(2-chloro-7-methoxyquinolin-3-yl)-1-(4-fluorophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClFNO2/c1-24-16-8-4-13-10-14(19(20)22-17(13)11-16)5-9-18(23)12-2-6-15(21)7-3-12/h2-11H,1H3/b9-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPCNWPRRWGMHKP-WEVVVXLNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC(=C(C=C2C=C1)C=CC(=O)C3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=NC(=C(C=C2C=C1)/C=C/C(=O)C3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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